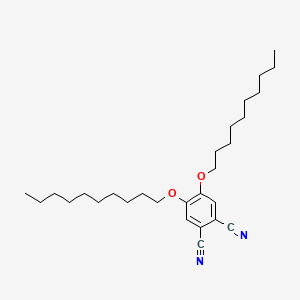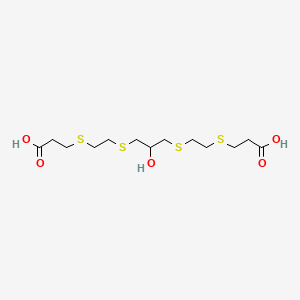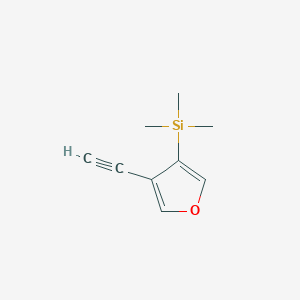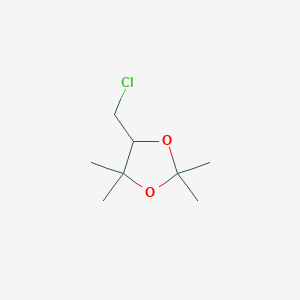
1,2-Dicyano-4,5-didecyloxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dicyano-4,5-didecyloxybenzene is an organic compound characterized by the presence of two cyano groups and two decyloxy groups attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dicyano-4,5-didecyloxybenzene typically involves the reaction of 1,2-dicyanobenzene with decanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or column chromatography. The reaction conditions, such as temperature, solvent, and catalyst, can be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters and can handle large volumes of reactants, making the process efficient and cost-effective. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial production.
化学反応の分析
Types of Reactions
1,2-Dicyano-4,5-didecyloxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted benzene derivatives.
科学的研究の応用
1,2-Dicyano-4,5-didecyloxybenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 1,2-Dicyano-4,5-didecyloxybenzene involves its interaction with molecular targets such as enzymes or receptors. The cyano groups can act as electron-withdrawing groups, influencing the reactivity and binding affinity of the compound. The decyloxy groups provide hydrophobic interactions, enhancing the compound’s solubility and stability in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
1,2-Dicyano-4,5-dioctyloxybenzene: Similar structure with octyloxy groups instead of decyloxy groups.
1,2-Dicyano-4,5-dimethoxybenzene: Contains methoxy groups instead of decyloxy groups.
1,2-Dicyano-4,5-dipropyloxybenzene: Features propyloxy groups instead of decyloxy groups.
Uniqueness
1,2-Dicyano-4,5-didecyloxybenzene is unique due to its longer alkyl chains (decyloxy groups), which impart distinct physical and chemical properties. These longer chains can enhance the compound’s hydrophobicity, making it suitable for applications in non-polar environments and materials science.
特性
CAS番号 |
118132-12-0 |
|---|---|
分子式 |
C28H44N2O2 |
分子量 |
440.7 g/mol |
IUPAC名 |
4,5-didecoxybenzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C28H44N2O2/c1-3-5-7-9-11-13-15-17-19-31-27-21-25(23-29)26(24-30)22-28(27)32-20-18-16-14-12-10-8-6-4-2/h21-22H,3-20H2,1-2H3 |
InChIキー |
MSRBHNWWKSSMLJ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC1=C(C=C(C(=C1)C#N)C#N)OCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(2,2-Dimethylspiro[2.4]hepta-4,6-dien-1-yl)methanol](/img/structure/B14290202.png)

![2,4,8-Trihydroxy-1a,6,8b-trimethyl-1,1a,5,6,8b,9,10,10a-octahydro-3H-cyclopropa[7,8]phenanthro[3,2-b]furan-3-one](/img/structure/B14290211.png)

![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)

![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)

